![molecular formula C14H16N2O2 B1518863 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one CAS No. 1021083-28-2](/img/structure/B1518863.png)
2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Overview
Description
2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one, also known as EMM, is a synthetic compound developed in recent years. It has shown promise in a variety of scientific applications, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Aryl Alkyl Ketones in Synthesis
The compound is used in the synthesis of various aryl groups, particularly in the one-pot Gewald reaction, leading to the formation of 2-aminothiophene-3-carboxylates. This process involves aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, indicating its utility in complex chemical synthesis processes (Tormyshev et al., 2006).
Morpholine in Chiral Synthesis
The compound is also instrumental in chiral synthesis, particularly in the formation of beta-amino alcohols, such as 4 beta-morpholinocaran-3 alpha-ol, used as chiral moderators for chemical reactions. This highlights its role in enantioselective synthesis, an essential aspect of pharmaceutical chemistry (Kauffman et al., 2000).
Novel Series of Thiophene Derivatives
Moreover, it's used in the design and synthesis of novel thiophene derivatives, exhibiting potential anti-inflammatory activity. This process involves complex chemical reactions leading to the formation of various heterocyclic compounds, indicating the compound's significance in medicinal chemistry (Helal et al., 2015).
Microwave-Assisted Synthesis
Furthermore, the compound plays a role in microwave-assisted synthesis, particularly in forming Mannich bases from 4-hydroxyacetophenone and different secondary amines. This process is noted for its efficiency, speed, and environmental friendliness, underscoring the compound's utility in green chemistry (Aljohani et al., 2019).
Molecular Docking in Antibacterial Activity
The compound is also significant in molecular docking studies, particularly concerning its antibacterial activity against specific bacteria. This indicates its potential application in drug discovery and the development of new antibacterial agents (Khumar et al., 2018).
properties
IUPAC Name |
2-(3-ethynylanilino)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-12-4-3-5-13(10-12)15-11-14(17)16-6-8-18-9-7-16/h1,3-5,10,15H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDSQJZWPIEYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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